molecular formula C22H24F4N2O3 B10889726 N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide

N'-(4-tert-butylcyclohexylidene)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbohydrazide

Katalognummer: B10889726
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: UICWIDNJBCVUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexylidene moiety, and a tetrafluorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylidene moiety, followed by the introduction of the tert-butyl group and the tetrafluorophenoxy group. Common reagents used in these reactions include tert-butyl chloride, cyclohexanone, and tetrafluorophenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions

N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals

Wirkmechanismus

The mechanism of action of N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE include:

Uniqueness

N’~2~-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to its combination of functional groups and its specific structural features.

Eigenschaften

Molekularformel

C22H24F4N2O3

Molekulargewicht

440.4 g/mol

IUPAC-Name

N-[(4-tert-butylcyclohexylidene)amino]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H24F4N2O3/c1-22(2,3)12-4-6-13(7-5-12)27-28-21(29)17-9-8-14(31-17)11-30-20-18(25)15(23)10-16(24)19(20)26/h8-10,12H,4-7,11H2,1-3H3,(H,28,29)

InChI-Schlüssel

UICWIDNJBCVUGM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.